molecular formula C24H18N2O8 B231025 tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate

tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate

Cat. No.: B231025
M. Wt: 462.4 g/mol
InChI Key: QTGAEJBGSWUAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex organic compound belonging to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate typically involves multi-step reactions starting from simpler indolizine derivatives. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H18N2O8

Molecular Weight

462.4 g/mol

IUPAC Name

tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate

InChI

InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3

InChI Key

QTGAEJBGSWUAAH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC

Origin of Product

United States

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